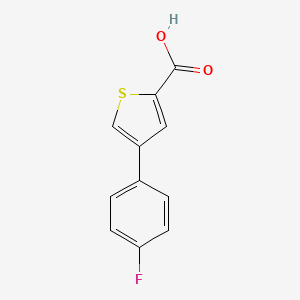
4-(4-Fluorophenyl)thiophene-2-carboxylic acid
Overview
Description
4-(4-Fluorophenyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H7FO2S and a molecular weight of 223.25 g/mol It is characterized by the presence of a fluorophenyl group attached to a thiophene ring, which is further substituted with a carboxylic acid group
Biochemical Analysis
Biochemical Properties
4-(4-Fluorophenyl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound can act as a ligand, binding to specific sites on enzymes and altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-ligand complex and modulate the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By modulating this pathway, this compound can alter the expression of genes related to cell growth and survival. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation. For example, its interaction with cytochrome P450 enzymes involves binding to the heme group, which is essential for the enzyme’s catalytic function . This binding can lead to enzyme inhibition, reducing the metabolism of certain drugs and endogenous compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with hepatotoxicity in rodent models, characterized by elevated liver enzymes and histopathological changes . These findings highlight the importance of dose optimization to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and other oxidoreductases. These interactions can influence the metabolic flux of various substrates, leading to changes in metabolite levels. For example, the inhibition of cytochrome P450 enzymes by this compound can reduce the metabolism of drugs and endogenous compounds, potentially leading to altered pharmacokinetics and pharmacodynamics .
Preparation Methods
The synthesis of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid typically involves the reaction of 4-fluorobenzoic acid with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, typically around 80°C, to facilitate the coupling of the fluorophenyl and thiophene moieties.
Chemical Reactions Analysis
4-(4-Fluorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Fluorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to bind to certain proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in modulating the compound’s electronic properties, influencing its interactions with biological molecules .
Comparison with Similar Compounds
4-(4-Fluorophenyl)thiophene-2-carboxylic acid can be compared with similar compounds such as 5-(4-Fluorophenyl)thiophene-2-carboxylic acid . Both compounds share a similar core structure but differ in the position of the fluorophenyl group. This difference can lead to variations in their chemical reactivity and biological activity. Other similar compounds include 4-(4-Chlorophenyl)thiophene-2-carboxylic acid and 4-(4-Bromophenyl)thiophene-2-carboxylic acid, which have different halogen substituents, affecting their properties and applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVWJNPEKUCHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


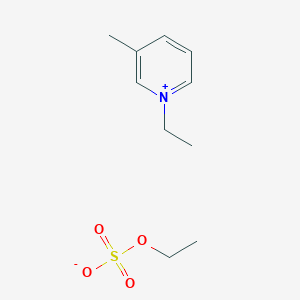
![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)




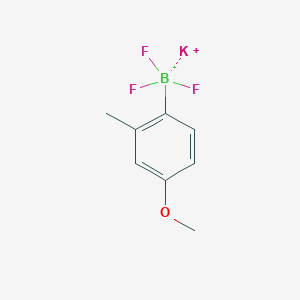

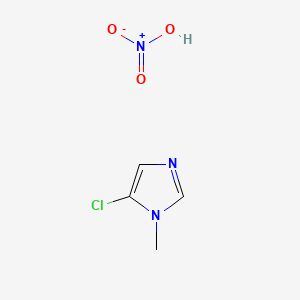
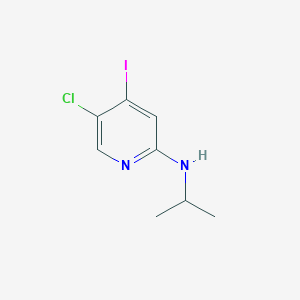


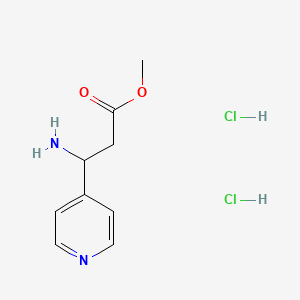
![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)
